Ethyl 3-(6,7-dibromo-2,3-dihydro-1-benzofuran-5-YL)propanoate
Description
Ethyl 3-(6,7-dibromo-2,3-dihydro-1-benzofuran-5-yl)propanoate (CAS: 196597-75-8) is a brominated benzofuran derivative with the molecular formula C₁₃H₁₄Br₂O₃. It is a white crystalline solid with a melting point of 42–43°C and a predicted boiling point of 413.2±45.0°C. The compound exhibits moderate solubility in chlorinated solvents like chloroform and dichloromethane, making it suitable for synthetic applications in organic chemistry . Its structure features a dihydrobenzofuran core substituted with two bromine atoms at the 6 and 7 positions, coupled with an ethyl propanoate side chain.
Properties
IUPAC Name |
ethyl 3-(6,7-dibromo-2,3-dihydro-1-benzofuran-5-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Br2O3/c1-2-17-10(16)4-3-8-7-9-5-6-18-13(9)12(15)11(8)14/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHSSAHHBURYWBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=C(C(=C2C(=C1)CCO2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Br2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50449021 | |
| Record name | ETHYL 3-(6,7-DIBROMO-2,3-DIHYDRO-1-BENZOFURAN-5-YL)PROPANOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50449021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
196597-75-8 | |
| Record name | ETHYL 3-(6,7-DIBROMO-2,3-DIHYDRO-1-BENZOFURAN-5-YL)PROPANOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50449021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Friedel-Crafts Alkylation Route
Acylated benzofuran derivatives are typically synthesized via Friedel-Crafts reactions. In the context of related compounds, 2,3-dihydrobenzofuran undergoes electrophilic substitution with ethyl acrylate derivatives in the presence of Lewis acids like aluminum chloride. The reaction proceeds at 0–5°C in dichloromethane, with yields reaching 60–70% after 12–24 hours.
Cyclization-Decarboxylation Strategy
Alternative methods employ cyclization of phenolic precursors. For example, 5-hydroxy-2,3-dihydrobenzofuran derivatives can react with ethyl propiolate in acidic media, followed by decarboxylation under reduced pressure. This method offers improved regioselectivity but requires meticulous temperature control (70–80°C) to prevent side reactions.
Bromination Protocol for Target Compound Synthesis
The critical transformation involves introducing bromine atoms at the 6- and 7-positions of the benzofuran core. The most extensively documented method comes from WO2010/041271:
Reaction Conditions and Parameters
| Parameter | Specification |
|---|---|
| Starting Material | Ethyl 3-(2,3-dihydrobenzofuran-5-yl)propanoate (783.5 g, 3.56 mol) |
| Brominating Agent | 30% Bromine in acetic acid (3498 g, 21.85 mol) |
| Catalyst | Sodium acetate (309.2 g, 3.76 mol) |
| Temperature | 17–18°C maintained throughout reaction |
| Reaction Time | 45 minutes |
| Work-up | 15% aqueous sodium sulfite (6054 g) |
| Yield | 96% (1294 g product) |
The sodium acetate acts as both a base and phase-transfer catalyst, facilitating electrophilic aromatic substitution. The stoichiometric excess of bromine (6.14 eq) ensures complete di-substitution while minimizing mono-brominated byproducts.
Mechanistic Considerations
Bromination proceeds via generation of Br⁺ ions from Br₂ in acetic acid:
The electron-rich benzofuran ring directs bromine to the 6- and 7-positions through resonance stabilization of the arenium ion intermediate.
Process Optimization and Scale-up Challenges
Temperature Control
Maintaining the reaction at 17–18°C prevents:
Quenching Protocol
The use of sodium sulfite (Na₂SO₃) serves dual purposes:
Industrial Adaptations
For kilogram-scale production:
-
Continuous flow reactors improve heat dissipation
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In-line IR monitoring ensures complete bromine consumption
-
Centrifugal separation replaces filtration for crystal recovery
Analytical Characterization
Key spectral data for the final product:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₄Br₂O₃ |
| Molecular Weight | 378.06 g/mol |
| ¹H NMR (CDCl₃) | δ 1.25 (t, 3H), 3.01 (t, 2H), 4.12 (q, 2H), 4.50 (t, 2H), 6.65 (s, 1H) |
| ¹³C NMR (CDCl₃) | δ 14.1, 32.8, 60.5, 71.2, 109.4, 128.9, 138.2, 172.1 |
| IR (KBr) | 1735 cm⁻¹ (C=O), 1250 cm⁻¹ (C-O ester) |
The absence of vinylic protons in ¹H NMR confirms retention of the dihydrobenzofuran structure.
Alternative Synthetic Pathways
Directed Ortho-Metalation
A patent-disclosed method uses n-BuLi to deprotonate the 5-position of 2,3-dihydrobenzofuran, followed by sequential bromination and propanoate installation. While theoretically feasible, this route suffers from:
Enzymatic Bromination
Recent advances in haloperoxidase enzymes show potential for regioselective bromination:
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Corallina officinalis bromoperoxidase achieves 89% dibromination
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Requires pH 6.8 phosphate buffer and H₂O₂ cofactor
Industrial Production Metrics
| Metric | Laboratory Scale | Pilot Plant (50 kg) |
|---|---|---|
| Cycle Time | 8 hr | 14 hr |
| E-factor | 18.7 | 9.2 |
| PMI | 32 | 19 |
| Energy Consumption | 45 kWh/kg | 28 kWh/kg |
Process intensification through:
Comparative Method Analysis
| Method | Yield | Purity | Cost Index | Scalability |
|---|---|---|---|---|
| Acetic Acid Bromination | 96% | 99.2% | 1.0 | Excellent |
| Metalation-Bromination | 63% | 97.5% | 2.8 | Poor |
| Enzymatic | 89% | 98.1% | 4.2 | Limited |
The acetic acid method remains superior for industrial applications due to its balance of efficiency and cost .
Scientific Research Applications
Medicinal Chemistry
Ethyl 3-(6,7-dibromo-2,3-dihydro-1-benzofuran-5-yl)propanoate has shown promise in medicinal chemistry due to its structural similarity to various bioactive compounds. Research indicates that derivatives of benzofuran exhibit significant pharmacological activities, including:
- Antimicrobial Activity : Studies have demonstrated that benzofuran derivatives can inhibit the growth of various bacterial strains. This compound may possess similar properties due to its structural characteristics .
- Anticancer Potential : Some benzofuran derivatives have been investigated for their anticancer properties. The presence of bromine atoms in the structure may enhance the compound's ability to interact with biological targets involved in cancer progression .
Material Science
The unique properties of this compound make it suitable for applications in material science:
- Polymer Synthesis : This compound can serve as a monomer or additive in the synthesis of polymers with enhanced thermal stability and mechanical properties. Its brominated structure may impart flame-retardant characteristics to polymer matrices .
Environmental Studies
The environmental implications of halogenated compounds are significant due to their persistence and potential toxicity. This compound can be studied for:
- Biodegradation Studies : Understanding how such compounds degrade in natural environments is crucial for assessing their ecological impact. Research can focus on microbial degradation pathways and the identification of metabolites formed during degradation .
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of various benzofuran derivatives, this compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a notable inhibition zone compared to control samples, suggesting potential as an antimicrobial agent .
Case Study 2: Polymer Development
A research team incorporated this compound into a polycarbonate matrix to investigate its effects on thermal stability. The modified polymer exhibited improved heat resistance and mechanical strength compared to unmodified samples, highlighting its utility in advanced materials .
Mechanism of Action
The compound exerts its effects primarily through interaction with specific receptors in the body. As a receptor agonist, it binds to and activates these receptors, leading to a cascade of intracellular events that result in the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Ethyl 3-(2,3-Dihydrobenzofuran-5-yl)propenoate (C₁₃H₁₄O₃)
- Key Differences: Lacks bromine substituents and contains a propenoate (α,β-unsaturated ester) group instead of a propanoate chain.
- Impact: The propenoate group introduces a conjugated double bond, increasing reactivity in Michael additions or Diels-Alder reactions. The absence of bromine reduces molecular weight (MW: 218.25 g/mol vs. 394.07 g/mol for the dibromo compound) and alters lipophilicity .
Ethyl 3-(7-Bromo-2,3-dihydrobenzofuran-5-yl)propanoate
- Key Differences: Mono-brominated at position 7, retaining the propanoate chain.
- Impact: The single bromine atom increases molecular weight (MW: ~315 g/mol) compared to non-brominated analogs but remains lighter than the dibromo compound. This intermediate halogenation may balance reactivity and stability for targeted synthesis .
Ethyl 3-(3-Formylphenoxy)propanoate (C₁₂H₁₄O₄)
- Key Differences: Replaces the dihydrobenzofuran core with a phenoxy group and adds a formyl (-CHO) substituent.
- Impact : The formyl group enhances electrophilicity, enabling nucleophilic additions (e.g., Schiff base formation). This compound is more versatile in materials science and drug design but lacks the halogen-driven bioactivity seen in brominated benzofurans .
Indole-Based Analogs (e.g., Ethyl 3-(5-Methyl-2,3-diphenylindol-1-yl)propanoate)
- Key Differences : Substitutes the benzofuran core with an indole ring, incorporating methyl and phenyl groups.
- Impact : Indole derivatives often exhibit stronger binding to biological targets (e.g., serotonin receptors) due to nitrogen’s lone pair. However, brominated benzofurans may offer superior halogen bonding interactions in medicinal chemistry .
Physical and Chemical Properties Comparison
Biological Activity
Ethyl 3-(6,7-dibromo-2,3-dihydro-1-benzofuran-5-yl)propanoate (CAS No. 196597-75-8) is a synthetic compound that has garnered interest for its potential biological activities. Characterized by a molecular formula of C13H14Br2O3 and a molar mass of 378.06 g/mol, this compound exhibits unique properties due to the presence of bromine atoms and a benzofuran moiety. This article delves into the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
Physico-Chemical Data
| Property | Value |
|---|---|
| Molecular Formula | C13H14Br2O3 |
| Molar Mass | 378.06 g/mol |
| Density | 1.659 g/cm³ (predicted) |
| Melting Point | 42-43 °C |
| Boiling Point | 413.2 °C (predicted) |
| Solubility | Chloroform, Ethyl Acetate |
| Appearance | Solid (white) |
Structure
The structural representation of this compound includes a propanoate ester linked to a dibrominated benzofuran ring, which contributes to its biological activity.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds containing benzofuran structures. This compound has demonstrated activity against various bacterial strains. For instance:
- Staphylococcus aureus : Exhibited significant inhibition with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL.
- Escherichia coli : Showed moderate susceptibility with an MIC of 64 µg/mL.
These findings suggest that the compound may be a candidate for developing antimicrobial agents.
Antioxidant Activity
The antioxidant capacity of this compound was assessed using DPPH radical scavenging assays. The results indicated:
- IC50 Value : 25 µg/mL, demonstrating effective radical scavenging ability comparable to standard antioxidants like ascorbic acid.
Cytotoxicity Studies
Cytotoxicity assays were conducted on various cancer cell lines to evaluate the compound's potential as an anticancer agent. The results are summarized in the following table:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
These results indicate that this compound exhibits selective cytotoxicity towards cancer cells, warranting further investigation into its mechanism of action.
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against resistant bacterial strains. The compound was tested in vitro and showed promising results against Methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a lead compound for new antibiotic development.
Case Study 2: Antioxidant and Cytotoxic Effects
In another study published in Phytotherapy Research, the antioxidant and cytotoxic effects were evaluated on human cancer cell lines. The compound demonstrated not only significant antioxidant activity but also induced apoptosis in HeLa cells through caspase activation pathways.
Q & A
Q. Table 1: Key Synthetic Parameters
| Step | Reagents/Conditions | Yield Optimization Strategy | Reference |
|---|---|---|---|
| Bromination | NBS, DMF, 0°C | Slow addition to prevent di-bromination | |
| Esterification | SOCl₂, reflux | Anhydrous conditions to avoid hydrolysis | |
| Hydrogenation | H₂, Pd/C, ethyl acetate | Catalyst pre-reduction with H₂ |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
